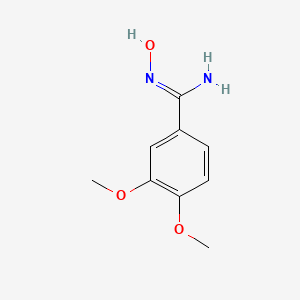

3,4-Dimethoxybenzamidoxime

Beschreibung

Structure

3D Structure

Eigenschaften

IUPAC Name |

N'-hydroxy-3,4-dimethoxybenzenecarboximidamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12N2O3/c1-13-7-4-3-6(9(10)11-12)5-8(7)14-2/h3-5,12H,1-2H3,(H2,10,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REKFOHFJHBBXOR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C(=NO)N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=C(C=C1)/C(=N/O)/N)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 3,4 Dimethoxybenzamidoxime

Canonical Synthetic Routes from Nitrile Precursors

The most conventional and widely employed method for the synthesis of 3,4-Dimethoxybenzamidoxime originates from its corresponding nitrile precursor, 3,4-Dimethoxybenzonitrile (B145638). This approach is favored due to the ready availability of the starting material and generally good yields.

Nucleophilic Addition of Hydroxylamine (B1172632) and Its Salts to 3,4-Dimethoxybenzonitrile

The cornerstone of amidoxime (B1450833) synthesis from nitriles is the nucleophilic addition of hydroxylamine to the carbon-nitrogen triple bond of the nitrile group. nih.gov This reaction is typically carried out by treating the nitrile with hydroxylamine hydrochloride in the presence of a base, or with an aqueous solution of hydroxylamine. sid.ir

The general reaction scheme involves the in situ generation of free hydroxylamine from its hydrochloride salt by a base, such as sodium carbonate or triethylamine (B128534). The hydroxylamine then attacks the electrophilic carbon of the nitrile, leading to the formation of the amidoxime. The reaction is commonly performed in a protic solvent, such as ethanol (B145695) or a water/ethanol mixture, and often requires heating under reflux for several hours to proceed to completion. nih.gov A typical procedure for the synthesis of an arylamidoxime, which can be adapted for this compound, involves dissolving hydroxylamine hydrochloride and sodium carbonate in water, followed by the addition of the nitrile and ethanol, and refluxing the mixture.

A plausible reaction for the synthesis of this compound is as follows:

3,4-Dimethoxybenzonitrile + NH₂OH·HCl + Na₂CO₃ → this compound

Optimization of Reaction Conditions and Yields in Amidoxime Synthesis

Several strategies have been developed to optimize the synthesis of amidoximes from nitriles, focusing on improving yields, reducing reaction times, and employing more environmentally benign conditions.

Influence of Reaction Parameters: The choice of base, solvent, and temperature plays a crucial role in the efficiency of the reaction. While traditional methods often involve prolonged heating, modern approaches have sought to accelerate the synthesis.

Aqueous Hydroxylamine: The use of aqueous hydroxylamine solutions can be more efficient than using hydroxylamine hydrochloride with a base, often leading to shorter reaction times. sid.ir

Ultrasonic Irradiation: A significant advancement in amidoxime synthesis is the use of ultrasonic irradiation. This method has been shown to dramatically reduce reaction times from hours to minutes and often results in higher yields compared to conventional heating methods. researchgate.net The application of ultrasound provides a greener approach to the synthesis, minimizing energy consumption. mdpi.com

Chelating Agents: The presence of metal ions, even in trace amounts, can sometimes lead to decreased yields in amidoxime synthesis. The addition of a chelating agent can sequester these metal ions, preventing their interference and leading to more stable and higher yields. nih.govnih.gov

Below is a data table summarizing the impact of different reaction conditions on the synthesis of aromatic amidoximes, which is relevant to the synthesis of this compound.

| Parameter | Conventional Method | Optimized Method | Advantage of Optimized Method |

| Reagent | Hydroxylamine hydrochloride with base | Aqueous hydroxylamine | Simpler procedure, potentially shorter reaction time sid.ir |

| Energy Source | Thermal heating (reflux) | Ultrasonic irradiation | Drastically reduced reaction times (hours to minutes), often improved yields, energy efficient researchgate.netmdpi.com |

| Additives | None | Chelating agent | Mitigates negative effects of metal ions, leading to more consistent and higher yields nih.gov |

| Solvent | Organic solvents (e.g., ethanol) | Water/ethanol mixture or solvent-free | Greener reaction conditions researchgate.net |

Alternative Synthetic Approaches to Amidoxime Scaffolds Relevant to this compound

Preparation from Thioamides and Amidines

Thioamides and amidines can serve as effective precursors for the synthesis of amidoximes. In some instances, the reaction of hydroxylamine with a thioamide may provide a better yield of the corresponding amidoxime than the reaction with the nitrile. nih.gov The synthesis of this compound from these precursors would first require the preparation of 3,4-dimethoxybenzthioamide or 3,4-dimethoxybenzamidine.

The reaction of an aromatic thioamide with hydroxylamine, where the hydroxylamine is liberated from its hydrochloride salt with a base like sodium carbonate, typically proceeds by refluxing in a suitable solvent such as ethanol.

Similarly, amidine hydrochlorides can be treated with hydroxylamine to yield the corresponding amidoxime. This reaction provides a direct route to the amidoxime scaffold from a pre-formed amidine.

Routes Involving Iminoethers and Imidoylbenzotriazoles

Iminoethers, also known as imidates, can be converted to amidoximes by reaction with hydroxylamine. The synthesis of the required iminoether precursor, such as ethyl 3,4-dimethoxybenzimidate, would typically start from 3,4-Dimethoxybenzonitrile.

A more recent and efficient alternative involves the use of imidoylbenzotriazoles. The reaction of imidoylbenzotriazoles with hydroxylamine under microwave irradiation has been shown to be a rapid and high-yielding method for the preparation of amidoximes. nih.gov This approach offers the advantages of short reaction times (5-15 minutes) and good to excellent yields (65-81%). The synthesis of the 3,4-dimethoxybenzimidoylbenzotriazole precursor would be the initial step in this route.

Conversion of Nitroalkanes to Amidoximes

A distinct synthetic route to amidoximes involves the reaction of primary nitroalkanes with magnesium or lithium amides. nih.gov This method provides a convenient one-step synthesis of N-substituted amidoximes. The reaction proceeds by the condensation of nitronate anions with amide anions. nih.gov

It is important to note that this method typically yields N-substituted amidoximes. Therefore, it would be more applicable to the synthesis of derivatives of this compound rather than the parent N-unsubstituted compound. The choice of the metallating agent (e.g., n-butyllithium or a Grignard reagent) can influence the yield and may depend on the steric factors of the amine used. nih.gov This route represents a valuable tool for creating a library of N-substituted this compound derivatives for further research.

Development of One-Pot Synthetic Strategies

One-pot synthesis, a strategy aimed at improving efficiency by combining multiple reaction steps into a single procedure, is a prominent area of research in modern chemistry. These approaches are prized for their ability to reduce waste, save time, and decrease the need for complex purification processes. However, the application of this methodology to the synthesis of this compound has not been specifically documented in available research.

The conventional and most widely utilized method for synthesizing amidoximes is the nucleophilic addition of hydroxylamine to a nitrile precursor. nih.gov For this compound, this involves the reaction of 3,4-dimethoxybenzonitrile with hydroxylamine. This standard procedure is typically carried out by refluxing the nitrile with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate, in a solvent mixture like ethanol and water. mdpi.com While effective, this is not a one-pot synthesis starting from a more basic precursor like an aldehyde or alcohol. The literature does not currently provide a developed one-pot strategy to convert a starting material like 3,4-dimethoxybenzaldehyde (B141060) directly into this compound without the isolation of the intermediate nitrile.

Stereochemical Control and Diastereoselectivity in Amidoxime Formation

The principles of stereochemical control and diastereoselectivity are fundamental in the synthesis of complex, biologically active molecules, particularly those containing chiral centers. These strategies guide the formation of specific stereoisomers, which is often crucial for a compound's therapeutic efficacy.

However, the molecular structure of this compound does not possess a chiral center at the carbon atom of the amidoxime group. The carbon is double-bonded to a nitrogen atom and single-bonded to two other non-chiral groups. Consequently, the concepts of stereochemical control and diastereoselectivity, as they pertain to the creation of specific enantiomers or diastereomers at this position, are not applicable to the synthesis of this particular compound. While amidoximes can exist as (E) and (Z) isomers due to the C=N double bond, dedicated studies on the selective synthesis of one isomer over the other for this compound are not reported in the scientific literature. Research on asymmetric synthesis for amidoximes is generally focused on molecules that contain other stereogenic centers where such control is relevant. iupac.org

Elucidation of Chemical Transformations and Reactivity Profiles of 3,4 Dimethoxybenzamidoxime

Cyclization Reactions for the Construction of Heterocyclic Systems

The amidoxime (B1450833) moiety of 3,4-Dimethoxybenzamidoxime, possessing both a nucleophilic amino group and a hydroxylamino group, is well-suited for cyclization reactions with various electrophiles. These reactions provide efficient pathways to five- and six-membered heterocyclic rings, which are prevalent scaffolds in pharmacologically active molecules.

Formation of 1,2,4-Oxadiazole Derivatives

A primary and extensively studied transformation of this compound is its conversion into 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole (B11195850) derivatives. This is typically achieved by reacting the amidoxime with a one-carbon electrophilic synthon, which acylates the hydroxylamino group, followed by a cyclodehydration step.

The reaction of this compound with carboxylic acids is a common method for the synthesis of 5-substituted-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoles. This transformation requires the activation of the carboxylic acid, which is often achieved using coupling agents such as 1,1'-carbonyldiimidazole (B1668759) (CDI). The use of CDI facilitates both the initial O-acylation of the amidoxime and the subsequent cyclodehydration to form the oxadiazole ring. This method allows for purification of the products through simple liquid-liquid extraction and filtration. openmedicinalchemistryjournal.com Another common coupling agent is 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), which is used as a dehydrating agent to promote the cyclodehydration of the intermediate O-acyl amidoxime.

Table 1: Synthesis of 1,2,4-Oxadiazole Derivatives from this compound and Carboxylic Acid Derivatives

| Carboxylic Acid Derivative | Coupling/Activating Agent | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| Aromatic Carboxylic Acids | 1,1'-Carbonyldiimidazole (CDI) | - Formation of O-acyl benzamidoximes

| 3-(3,4-Dimethoxyphenyl)-5-aryl-1,2,4-oxadiazoles | Not specified |

| Various Carboxylic Acids | 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) | - Cyclodehydration of intermediate diacylhydrazine | Substituted 1,3,4-Oxadiazoles | 70-92% |

A direct and often high-yielding route to 3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazoles involves the reaction of this compound with acid chlorides. This reaction proceeds via an initial O-acylation of the amidoxime to form an O-acylamidoxime intermediate, which then undergoes spontaneous or base-catalyzed cyclization with the elimination of hydrogen chloride. This method is advantageous due to the high reactivity of acid chlorides, which often allows the reaction to proceed under mild conditions. For instance, the reaction of aryl nitriles with hydroxylamine (B1172632) followed by the addition of crotonoyl chloride to the in-situ formed amidoxime provides a straightforward one-pot synthesis of 1,2,4-oxadiazoles under mild conditions. nih.gov

Table 2: Synthesis of 1,2,4-Oxadiazole Derivatives from this compound and Acid Chlorides

| Acid Chloride | Solvent/Base | Reaction Conditions | Product | Yield |

|---|---|---|---|---|

| Crotonoyl chloride | Tetrahydrofuran (THF) / Dimethyl sulfoxide (B87167) (DMSO) | - One-pot reaction with in-situ formed amidoxime

| 5-(prop-1-en-1-yl)-3-aryl-1,2,4-oxadiazole | High |

| Various Acyl Chlorides | Pyridine (B92270) or other non-nucleophilic base | - O-acylation followed by cyclization | 3-(3,4-Dimethoxyphenyl)-5-substituted-1,2,4-oxadiazoles | Not specified |

Exploration of Other Heterocyclic Annulation Pathways

Beyond the formation of 1,2,4-oxadiazoles, this compound can be utilized as a precursor for other heterocyclic systems. By selecting appropriate reaction partners, the reactivity of the amidoxime can be directed towards the formation of different ring systems. For example, the reaction of 3,4-dimethoxybenzoylthiosemicarbazide, derived from 3,4-dimethoxybenzoic acid, with sodium hydroxide (B78521) or acetyl chloride followed by sodium hydroxide, leads to the formation of 3-(3,4-dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol and 2-amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole, respectively. These reactions demonstrate the versatility of the 3,4-dimethoxybenzoyl scaffold in constructing diverse heterocyclic frameworks.

Table 3: Synthesis of Other Heterocycles from 3,4-Dimethoxybenzoyl Precursors

| Precursor | Reagent | Reaction Conditions | Heterocyclic Product |

|---|---|---|---|

| 3,4-Dimethoxybenzoylthiosemicarbazide | Sodium Hydroxide | Treatment with NaOH | 3-(3,4-Dimethoxyphenyl)-1H-1,2,4-triazole-5-thiol |

| 3,4-Dimethoxybenzoylthiosemicarbazide | Acetyl chloride, then Sodium Hydroxide | Treatment with acetyl chloride followed by NaOH | 2-Amino-5-(3,4-dimethoxyphenyl)-1,3,4-thiadiazole |

Reductive Transformations of the Amidoxime Moiety

The amidoxime group is susceptible to reduction, providing a pathway to amidines, which are themselves important functional groups in medicinal chemistry and organic synthesis.

Catalytic and Chemical Reduction to Amidines

The conversion of this compound to 3,4-Dimethoxybenzamidine can be achieved through various reductive methods. A general and effective method for the reduction of amidoximes involves the use of triethylsilane (Et3SiH) as a reducing agent in the presence of a palladium catalyst. Another approach involves the reduction of acylated amidoximes with potassium formate, which has been shown to be a simple and effective method for preparing amidines. Catalytic hydrogenation, for instance using palladium on carbon (Pd/C) as a catalyst with a hydrogen source, is another viable method for the reduction of the N-O bond in the amidoxime moiety to yield the corresponding amidine.

Table 4: Reduction of Amidoximes to Amidines

| Starting Material | Reducing Agent/Catalyst | Reaction Conditions | Product |

|---|---|---|---|

| Amidoximes | Triethylsilane (Et3SiH) / Palladium chloride (PdCl2) | Not specified | Amidines |

| Acylated Amidoximes | Potassium formate | Not specified | Amidines |

| 5-Benzyloxy-1,2,4-oxadiazole derivatives | H2 / Pd/C | Stepwise reduction with 2 equivalents of H2 | Amidines |

Investigating Reductive Alkylation Pathways

Reductive alkylation, also known as reductive amination, is a significant chemical transformation that converts a carbonyl group and an amine into a more substituted amine via an intermediate imine. wikipedia.org This process typically involves the reaction of an aldehyde or ketone with an amine in the presence of a suitable reducing agent.

While literature specifically detailing the reductive alkylation pathways of this compound is not extensively available, the reaction principles can be applied to the primary amino group (-NH₂) of the amidoxime moiety. In this context, the amino group of this compound would act as the nucleophile, reacting with an aldehyde or ketone to form a Schiff base (or imine) intermediate. Subsequent in-situ reduction of this intermediate would yield an N-alkylated amidoxime.

The general pathway can be outlined as follows:

Imine Formation: The nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone, leading to the formation of a hemiaminal intermediate, which then dehydrates to form an imine.

Reduction: A reducing agent present in the reaction mixture reduces the imine C=N double bond to a C-N single bond, resulting in the final N-alkylated product.

Various reducing agents can be employed for this transformation, with the choice depending on the substrate's sensitivity and desired reaction conditions. Common reagents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and catalytic hydrogenation.

Table 1: Potential Reductive Alkylation Reactions of this compound

| Carbonyl Compound | Reducing Agent | Potential Product |

| Formaldehyde (B43269) | Sodium cyanoborohydride | N-Methyl-3,4-dimethoxybenzamidoxime |

| Acetone | Sodium borohydride | N-Isopropyl-3,4-dimethoxybenzamidoxime |

| Benzaldehyde | Catalytic Hydrogenation (H₂/Pd) | N-Benzyl-3,4-dimethoxybenzamidoxime |

Derivatization Strategies at Nitrogen and Oxygen Centers

The amidoxime functional group, -C(NH₂)=NOH, possesses two nucleophilic centers: the nitrogen atom of the amino group and the oxygen atom of the hydroxylamino group. This dual reactivity allows for a variety of derivatization strategies to modify the compound's structure and properties.

The primary amino group in this compound is susceptible to reactions with electrophiles, enabling both N-alkylation and N-acylation. grafiati.com

N-Alkylation: This process involves the introduction of an alkyl group onto the nitrogen atom. It can be achieved through reactions with alkyl halides or via reductive amination as previously discussed. wikipedia.orgnih.gov In reactions with alkyl halides, a base is typically required to deprotonate the nitrogen, enhancing its nucleophilicity and neutralizing the hydrogen halide byproduct. beilstein-journals.org The reaction proceeds via a nucleophilic substitution mechanism.

N-Acylation: This reaction introduces an acyl group (R-C=O) to the nitrogen atom, forming an N-acylamidoxime. Acylating agents such as acyl chlorides or acid anhydrides are commonly used. The reaction is typically performed in the presence of a non-nucleophilic base, like pyridine or triethylamine (B128534), to scavenge the acidic byproduct (e.g., HCl). This transformation is fundamental in organic synthesis for the formation of amide bonds.

Table 2: General N-Derivatization Reactions

| Reaction Type | Reagent Example | Product Type |

| N-Alkylation | Benzyl bromide (in presence of a base) | N-Benzyl-3,4-dimethoxybenzamidoxime |

| N-Acylation | Acetyl chloride (in presence of a base) | N-Acetyl-3,4-dimethoxybenzamidoxime |

The oxygen atom of the oxime group (-NOH) in this compound is also a key site for derivatization, primarily through substitution reactions.

O-Substitution: Alkylation or acylation at the oxygen atom can be achieved using appropriate electrophiles. O-alkylation, for instance, can be performed by reacting the amidoxime with an alkyl halide in the presence of a base to form an O-alkylated amidoxime ether. google.com Similarly, O-acylation with acyl chlorides or anhydrides yields O-acylated amidoximes, which are valuable intermediates in the synthesis of heterocyclic compounds like 1,2,4-oxadiazoles. nih.gov

O-Imidoylation: This reaction involves the attachment of an imidoyl group [R-C(=NR')] to the oxygen atom of the amidoxime. This is typically accomplished by reacting the amidoxime with an imidoyl chloride. The process results in the formation of an O-imidoyl amidoxime, where the oxime hydrogen is replaced by the imidoyl moiety. These derivatives are important in the study of ligand systems and in the synthesis of more complex nitrogen-containing structures.

Coordination Chemistry and Metal-Ligand Interactions of Amidoximes

Amidoximes, including this compound, are highly effective chelating agents for a wide range of metal ions. nih.govresearchgate.net The amidoxime functional group contains both a nitrogen atom (from the amino group) and an oxygen atom (from the oxime group) that can act as donor atoms, allowing it to function as a bidentate ligand. researchgate.netresearchgate.net A ligand that can bind to a central metal ion through two or more donor atoms is known as a polydentate ligand. libretexts.org

Upon deprotonation of the oxime hydroxyl group (-NOH to -NO⁻), the amidoxime can form a stable five-membered chelate ring with a metal ion. This chelation effect significantly enhances the stability of the resulting metal complex. The ability of the amidoxime group to form strong bonds with various metals has led to its use in applications such as metal ion extraction and sequestration. nih.govacs.org The coordination can occur through different motifs, but a common mode involves binding through the oxime nitrogen and the deprotonated oxime oxygen. researchgate.netnih.gov

Table 3: Potential Metal Complexation with this compound

| Metal Ion | Potential Coordination Mode | Application Area |

| Copper (II) | Bidentate (N, O chelation) | Catalysis, Antimicrobial agents |

| Nickel (II) | Bidentate (N, O chelation) | Adsorbents, Catalysis |

| Iron (III) | Bidentate (N, O chelation) | Material Science, Sensors |

| Uranyl (UO₂²⁺) | Bidentate (N, O chelation) | Sequestration from aqueous solutions |

Note: This table is based on the known coordination behavior of the amidoxime functional group. nih.govacs.org

Coordination of the amidoxime group to a metal center can significantly alter its reactivity, enabling metal-mediated or catalyzed transformations that are otherwise difficult to achieve. researchgate.netacs.org The metal ion acts as a Lewis acid, withdrawing electron density from the ligand and activating it towards nucleophilic attack or rearrangement.

One important metal-catalyzed reaction is the hydrolysis of the amidoxime. While amidoximes can be synthesized from nitriles, metal ions can also promote the reverse reaction or other transformations. For example, nickel(II)-mediated reactions can facilitate the hydrolysis of related oxime compounds. acs.org Metal-promoted reactions of amidoximes are also known to facilitate the synthesis of various heterocyclic systems. The activation of the C=N bond upon coordination can make it more susceptible to attack by nucleophiles. Furthermore, metal centers can catalyze the conversion of amidoximes into amides, a transformation that is relevant to the broader chemistry of converting nitriles to amides, where oximes can act as intermediates. orgsyn.orgresearchgate.net

Redox Chemistry of the Amidoxime Functional Group

The redox behavior of the amidoxime functional group in this compound is a critical aspect of its chemical profile, influencing its metabolic fate and potential reactivity in biological systems. Both enzymatic and non-enzymatic processes can lead to the oxidation of the amidoxime moiety, resulting in various transformation products.

Enzymatic Oxidation Pathways, including Cytochrome P450 Metabolism

The enzymatic oxidation of aromatic amidoximes is significantly mediated by the Cytochrome P450 (CYP450) superfamily of enzymes. These heme-containing monooxygenases are central to the metabolism of a vast array of xenobiotic and endogenous compounds. nih.govwalshmedicalmedia.com Research on aromatic amidoximes has shown that their oxidation is catalyzed by liver microsomes in an NADPH and O2 dependent manner, implicating CYP450 enzymes in this transformation. nih.gov

The metabolic pathway for aromatic amidoximes, such as para-hexyloxy-benzamidoxime, has been shown to yield the corresponding amide and nitrite (B80452). A key intermediate in this process is the formation of nitric oxide (NO). nih.gov The involvement of the CYP3A subfamily is suggested by the significant increase in activity following treatment with dexamethasone, a known inducer of this specific P450 isoform. nih.gov

For this compound, a plausible enzymatic oxidation pathway mediated by Cytochrome P450 can be extrapolated. The amidoxime functional group is oxidized, leading to the formation of 3,4-dimethoxybenzamide (B75079) and nitric oxide. The nitric oxide can be further oxidized to nitrite.

Table 1: Postulated Cytochrome P450-Mediated Oxidation Products of this compound

| Substrate | Enzyme System | Key Oxidative Transformation | Primary Products |

| This compound | Cytochrome P450 (notably CYP3A subfamily) | Oxidation of the amidoxime functional group | 3,4-Dimethoxybenzamide, Nitric Oxide (NO) |

The generation of nitric oxide during this metabolic process is significant, as NO is a critical signaling molecule in various physiological processes. The formation of cytochrome P450-Fe(II)-NO complexes has been observed, which can lead to a decrease in the rate of microsomal oxidation over time. nih.gov

Non-Enzymatic Oxidation Processes

The amidoxime functional group of this compound is also susceptible to non-enzymatic oxidation by various chemical oxidants. The nature of the resulting products is highly dependent on the oxidizing agent and the reaction conditions employed.

Studies on benzamidoxime (B57231) have demonstrated that its oxidation can lead to the formation of either the corresponding amide or nitrile. nih.gov For instance, the use of 2-iodoxybenzoic acid (IBX) as an oxidant can selectively yield the amide. In contrast, a combination of IBX and tetraethylammonium (B1195904) bromide (TEAB) can predominantly produce the nitrile. nih.gov

Another avenue for non-enzymatic oxidation involves the reaction with potassium ferricyanide (B76249), which has been shown to yield benzonitrile (B105546) as a major product from the oxidation of benzamidoxime. nih.gov Furthermore, under photooxygenation conditions, the amidoximate anion (formed by deprotonation of the amidoxime) can be oxidized by singlet oxygen to the corresponding amide and nitrile. nih.gov

The 3,4-dimethoxy substitution on the benzene (B151609) ring can also influence the reactivity of the molecule towards oxidation. The electron-donating nature of the methoxy (B1213986) groups can make the aromatic ring more susceptible to oxidative cleavage under certain conditions. chem-station.com

Table 2: Products of Non-Enzymatic Oxidation of Benzamidoxime Analogues

| Oxidizing Agent/System | Major Product(s) | Reference |

| 2-Iodoxybenzoic acid (IBX) | Amide | nih.gov |

| IBX / Tetraethylammonium bromide (TEAB) | Nitrile | nih.gov |

| Potassium ferricyanide (K3Fe[(CN)6]) | Nitrile | nih.gov |

| Singlet Oxygen (photooxygenation of amidoximate) | Amide, Nitrile | nih.gov |

| Potassium ferricyanide, chlorine, or bromine in acetic acid | Aminodihydro-oxadiazole derivative | researchgate.net |

Based on these findings, it can be inferred that the non-enzymatic oxidation of this compound can be directed to selectively form either 3,4-dimethoxybenzamide or 3,4-dimethoxybenzonitrile (B145638) by choosing the appropriate oxidizing agent and reaction conditions.

Computational and Theoretical Investigations of 3,4 Dimethoxybenzamidoxime and Its Analogs

Electronic Structure and Chemical Reactivity Studies

Understanding the electronic structure of a molecule is fundamental to predicting its chemical behavior. Computational techniques can elucidate the distribution of electrons and identify regions of the molecule most likely to participate in chemical reactions.

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and properties of molecules. rsc.orgbiointerfaceresearch.com DFT calculations for a molecule like 3,4-Dimethoxybenzamidoxime would typically begin by determining its most stable three-dimensional geometry through energy minimization. This optimized structure provides key information on bond lengths, bond angles, and dihedral angles.

DFT can be further employed to explore potential reaction pathways by calculating the energy of transition states. This allows researchers to predict the feasibility and kinetics of chemical transformations, such as the metabolic conversion of the amidoxime (B1450833) group. researchgate.net For instance, DFT studies on related amidoximes have been used to investigate their binding modes with ions and their tautomeric forms, which are crucial for understanding their coordination chemistry and biological interactions. rsc.org The method can also simulate spectroscopic properties, such as infrared vibrational frequencies, which can be compared with experimental data to validate the calculated structure.

Frontier Molecular Orbital (FMO) theory is a key component of understanding chemical reactivity. The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which a molecule is most likely to donate electrons, representing its nucleophilic character. The LUMO is the orbital to which a molecule is most likely to accept electrons, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A small energy gap suggests that the molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO.

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of this compound. These indices provide a quantitative basis for predicting how the molecule will behave in a chemical reaction.

Table 1: Global Reactivity Descriptors Derived from FMO Analysis

| Reactivity Index | Formula | Description |

|---|---|---|

| Energy Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap implies higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron from the molecule. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added to the molecule. |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | Measures the tendency of electrons to escape from the system. |

| Global Hardness (η) | (ELUMO - EHOMO) / 2 | Represents the resistance of the molecule to change its electron distribution. |

| Global Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to donate or accept electrons. |

| Electrophilicity Index (ω) | μ² / (2η) | Quantifies the ability of a molecule to accept electrons. |

This table presents conceptual data and definitions typically used in computational chemistry.

Analysis of the Molecular Electrostatic Potential (MEP) map, another output of DFT calculations, visually complements FMO theory. The MEP map shows the charge distribution on the molecule's surface, with red areas indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue areas indicating positive potential (electron-poor, susceptible to nucleophilic attack). biointerfaceresearch.com For this compound, negative potential would be expected around the oxygen and nitrogen atoms of the amidoxime group, highlighting them as key sites for interaction.

Molecular Dynamics Simulations for Conformational Analysis and Ligand Dynamics

While DFT provides a static picture of a molecule's lowest energy state, Molecular Dynamics (MD) simulations are used to study its behavior over time. nih.gov MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing insights into the conformational flexibility and dynamics of this compound in a simulated biological environment, such as in water. rsc.orgyoutube.com

For a flexible molecule like this compound, MD simulations can explore the different conformations (spatial arrangements of atoms) that arise from rotation around its single bonds. This is crucial for understanding how the ligand might adapt its shape to fit into a protein's binding site. researchgate.net The simulation trajectory reveals the most stable and frequently occurring conformations, as well as the energy barriers between them. Key outputs from MD simulations include the Root Mean Square Deviation (RMSD), which indicates the stability of the molecule's structure over time, and the Radius of Gyration (Rg), which measures its compactness. nih.gov

Molecular Docking Studies to Predict Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor, typically a protein). researchgate.net The primary goal is to identify the most stable binding pose and estimate the strength of the interaction, usually quantified as a binding affinity or docking score. nih.gov

The process involves placing the 3D structure of this compound into the active site of a target protein and using a scoring algorithm to evaluate thousands of possible orientations. researchgate.net The results can predict key interactions, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces, between the ligand and the protein's amino acid residues. researchgate.net The amidoxime functional group is particularly important in this context, as its -NH2 and -OH moieties can act as both hydrogen bond donors and acceptors, facilitating strong interactions with a receptor. researchgate.net Docking studies are instrumental in hypothesis-driven drug design, helping to identify potential biological targets and providing a rationale for a compound's observed activity.

Table 2: Illustrative Molecular Docking Results

| Parameter | Description | Example Value |

|---|---|---|

| Binding Affinity | Estimated free energy of binding (lower is better). | -8.5 kcal/mol |

| Interacting Residues | Amino acids in the protein's active site that form contacts with the ligand. | Asp129, Ser130, Phe265 |

| Hydrogen Bonds | Number and description of hydrogen bonds formed between the ligand and receptor. | 3 (with Asp129, Ser130) |

| Hydrophobic Interactions | Non-polar interactions contributing to binding stability. | Phenyl ring with Phe265 |

This table presents a hypothetical example of typical data obtained from a molecular docking study.

In Silico Prediction of Physicochemical Properties Relevant to Biological Activity

In silico tools can rapidly predict a molecule's physicochemical properties, which are critical determinants of its pharmacokinetic profile (Absorption, Distribution, Metabolism, and Excretion - ADME). nih.govbiorxiv.org These predictions help assess a compound's "drug-likeness" early in the discovery process. frontiersin.orgnih.gov Key properties for this compound have been computed and are available in public databases. nih.gov

Lipophilicity (logP): The octanol-water partition coefficient (logP) measures a compound's solubility in fatty versus aqueous environments. It is a crucial factor for membrane permeability and oral bioavailability. nih.gov

Polar Surface Area (PSA): TPSA is the sum of the surfaces of polar atoms (usually oxygen and nitrogen) in a molecule. It is a good predictor of a drug's ability to permeate cell membranes.

Hydrogen Bonding Capacity: The number of hydrogen bond donors and acceptors on a molecule influences its solubility and ability to bind to biological targets.

These properties are often evaluated against established guidelines like Lipinski's Rule of Five to predict oral bioavailability.

Table 3: Computed Physicochemical Properties of this compound

| Property | Value | Significance for Biological Activity |

|---|---|---|

| Molecular Weight | 196.20 g/mol nih.gov | Influences diffusion and transport across membranes. |

| XLogP3 | 1.2 nih.gov | Indicates moderate lipophilicity, favorable for balancing solubility and permeability. |

| Hydrogen Bond Donors | 2 nih.gov | Contributes to target binding and aqueous solubility. |

| Hydrogen Bond Acceptors | 4 nih.gov | Contributes to target binding and aqueous solubility. |

| Polar Surface Area (PSA) | 77.1 Ų nih.gov | Suggests good potential for cell membrane permeability. |

| Rotatable Bonds | 3 nih.gov | Indicates a degree of conformational flexibility. |

Data sourced from PubChem CID 9723450. nih.gov

Theoretical Basis and Applications of Amidoxime as a Bioisostere

Bioisosterism is a strategy in medicinal chemistry used to modify a lead compound by replacing a functional group with another that has similar physical or chemical properties, with the goal of improving pharmacological, pharmacokinetic, or toxicological properties. acs.orgresearchgate.net The introduction of a bioisostere can alter molecular size, shape, electronic distribution, and polarity. nih.gov

The amidoxime group is recognized as a valuable non-classical bioisostere, particularly for carboxylic acids and amides. nih.govdrughunter.com

Theoretical Basis: The amidoxime group (-C(=NOH)NH2) mimics the key features of a carboxylic acid (-COOH) or an amide (-CONH2). It possesses a similar size, planarity, and, most importantly, the ability to engage in similar hydrogen bonding interactions as both a donor and an acceptor. drughunter.com While a carboxylic acid is typically ionized at physiological pH, the amidoxime group is neutral, which can be advantageous for crossing biological membranes. researchgate.net Its pKa is different from that of a carboxylic acid, which can be used to fine-tune the ionization state of a molecule. drugdesign.org

Applications: Replacing a carboxylic acid or amide with an amidoxime group can lead to several benefits:

Improved Pharmacokinetics: The change in polarity and ionization state can enhance membrane permeability and oral bioavailability. researchgate.net

Enhanced Metabolic Stability: The amidoxime group may be less susceptible to certain metabolic enzymes compared to amides or esters. drughunter.com

Modulated Potency and Selectivity: The different electronic and steric profile of the amidoxime can alter the binding affinity for the target receptor, potentially increasing potency or selectivity. acs.org

Prodrug Strategy: Amidoximes can also serve as prodrugs for amidines. researchgate.netmdpi.com They can be reduced in vivo to the corresponding amidine, which may be the active form of the drug. researchgate.net

The use of the amidoxime group as a bioisostere is a well-established strategy for optimizing lead compounds in drug discovery. acs.orgu-tokyo.ac.jp

Table of Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Amidine |

| Carboxylic acid |

Computational Approaches in Corrosion Inhibition Studies

Computational and theoretical investigations have emerged as indispensable tools in the field of corrosion science, providing profound insights into the inhibitory mechanisms of molecules like this compound and its analogs at the atomic and molecular levels. These methods, which include Density Functional Theory (DFT), Molecular Dynamics (MD) simulations, and Quantitative Structure-Activity Relationship (QSAR) modeling, complement experimental studies by predicting the efficiency of potential inhibitors and elucidating their interaction with metal surfaces. This theoretical groundwork accelerates the design and development of novel and more effective corrosion inhibitors.

The primary objective of these computational approaches is to correlate the molecular properties of a potential inhibitor with its corrosion inhibition efficiency. By calculating various quantum chemical parameters and simulating the adsorption behavior of the inhibitor on a metal surface, researchers can understand the underlying principles of the inhibition process.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. In the context of corrosion inhibition, DFT is employed to calculate a range of molecular properties, often referred to as quantum chemical descriptors, that help in predicting the reactivity and adsorption characteristics of an inhibitor molecule. These parameters provide a theoretical basis for the inhibitor's ability to donate or accept electrons, which is a key aspect of its interaction with the metal surface.

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are of particular importance. The energy of the HOMO (EHOMO) is associated with the electron-donating ability of a molecule; a higher EHOMO value suggests a greater tendency to donate electrons to the vacant d-orbitals of the metal. Conversely, the energy of the LUMO (ELUMO) indicates the ability of the molecule to accept electrons from the metal surface; a lower ELUMO value signifies a greater propensity for electron acceptance.

The energy gap (ΔE = ELUMO - EHOMO) is another critical parameter. A smaller energy gap implies that the molecule is more polarizable and can be more easily excited, leading to a higher reactivity and potentially a stronger interaction with the metal surface. Other significant quantum chemical parameters include the dipole moment (μ), which provides information about the polarity of the molecule and its potential to adsorb onto the metal surface, and various reactivity descriptors such as electronegativity (χ), global hardness (η), and the fraction of electrons transferred (ΔN).

Table 1: Key Quantum Chemical Parameters in Corrosion Inhibition Studies

| Parameter | Symbol | Significance in Corrosion Inhibition |

|---|---|---|

| Energy of the Highest Occupied Molecular Orbital | EHOMO | Indicates the electron-donating ability of the molecule. Higher values suggest better inhibition potential. |

| Energy of the Lowest Unoccupied Molecular Orbital | ELUMO | Indicates the electron-accepting ability of the molecule. Lower values suggest a greater propensity to accept electrons. |

| Energy Gap | ΔE | Represents the reactivity of the inhibitor molecule. A smaller gap often correlates with higher inhibition efficiency. |

| Dipole Moment | μ | Relates to the polarity of the molecule. A higher dipole moment may enhance the adsorption of the inhibitor on the metal surface. |

| Electronegativity | χ | Measures the tendency of an atom to attract a bonding pair of electrons. |

| Global Hardness | η | Measures the resistance to charge transfer. A lower value indicates higher reactivity. |

| Fraction of Electrons Transferred | ΔN | Indicates the number of electrons transferred from the inhibitor to the metal surface. |

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a powerful computational tool used to study the physical movements of atoms and molecules. In corrosion inhibition research, MD simulations provide a dynamic picture of the interaction between the inhibitor molecules and the metal surface in a corrosive environment. These simulations can model the adsorption process, revealing the preferred orientation of the inhibitor on the surface and the strength of the interaction.

The simulation involves placing the inhibitor molecules, along with the corrosive medium (e.g., an acidic solution), in a simulation box with a model of the metal surface (commonly an iron surface for steel corrosion studies). The trajectories of the atoms and molecules are then calculated over time based on a force field that describes the interatomic and intermolecular interactions.

From the MD simulation, the adsorption energy (Eads) can be calculated, which quantifies the strength of the bond between the inhibitor and the metal surface. A more negative adsorption energy indicates a stronger and more stable adsorption, which is generally associated with a higher inhibition efficiency. MD simulations can also provide a visual representation of the adsorbed layer, showing how the inhibitor molecules orient themselves to protect the metal surface from the corrosive species.

For example, simulations of various organic inhibitors on an Fe(110) surface have shown that the molecules tend to adsorb in a planar orientation, maximizing their contact with the surface and forming a more effective protective barrier. The presence of heteroatoms like nitrogen and oxygen in the inhibitor molecule often plays a crucial role in the adsorption process, as these atoms can form coordinate bonds with the metal atoms.

Table 2: Information Derived from Molecular Dynamics Simulations

| Parameter/Information | Significance in Corrosion Inhibition |

|---|---|

| Adsorption Energy (Eads) | Quantifies the strength of the interaction between the inhibitor and the metal surface. More negative values indicate stronger adsorption. |

| Adsorption Configuration | Reveals the orientation of the inhibitor molecule on the metal surface (e.g., planar, vertical), which affects the surface coverage and the effectiveness of the protective layer. |

| Radial Distribution Function | Provides information about the distances between specific atoms of the inhibitor and the metal surface, helping to identify the active sites for adsorption. |

| Interaction Energy | Details the energetic contributions of different components of the system to the overall adsorption process. |

Quantitative Structure-Activity Relationship (QSAR)

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the quantitative chemical structure of a series of compounds to their biological or chemical activity. In corrosion inhibition, QSAR models are developed to predict the inhibition efficiency of new, untested compounds based on their molecular descriptors.

The development of a QSAR model typically involves three main stages:

Data Set Preparation: A set of inhibitor molecules with known inhibition efficiencies is selected.

Descriptor Calculation: A variety of molecular descriptors, including quantum chemical parameters from DFT calculations and other structural and electronic properties, are calculated for each molecule in the data set.

Model Development and Validation: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that correlates the descriptors with the inhibition efficiency. The predictive power of the model is then validated using internal and external validation techniques.

QSAR studies on various classes of corrosion inhibitors have successfully identified the key molecular features that contribute to high inhibition efficiency. These models can significantly reduce the time and cost associated with the experimental screening of potential inhibitors by allowing for the virtual screening of large libraries of compounds.

Exploration of Biological Activities and Mechanisms of Action Through in Vitro and in Silico Studies

Prodrug Strategies and Bioconversion Pathways for Amidoxime (B1450833) Derivatives

Amidoxime moieties are a key feature in prodrug design, primarily to enhance the oral bioavailability of pharmacologically active amidine compounds. This strategy leverages intrinsic biological pathways to convert the amidoxime into the active amidine form after administration.

Mechanisms of Amidoxime-to-Amidine Bioreduction by Reductases

The bioconversion of amidoxime prodrugs to their active amidine forms is a critical metabolic process primarily occurring in the liver. This N-reduction is catalyzed by a sophisticated enzyme system known as the mitochondrial amidoxime-reducing component (mARC). nih.govnih.gov This system is composed of two key enzymes, mARC-1 and mARC-2, which work in concert with cytochrome b5 type B and NAD(P)H-dependent cytochrome b5 reductase 3 to facilitate the reduction of the N-hydroxylated amidoxime. nih.gov This enzymatic action effectively converts the prodrug to the pharmacologically active amidine. This reductase system is not only pivotal for the activation of amidoxime prodrugs but is also involved in the metabolism of a variety of other N-oxygenated compounds. nih.govnih.gov

Impact on Modulating Compound Bioavailability

A significant challenge with amidine-containing drugs is their poor oral bioavailability, largely due to their high basicity which leads to the formation of positively charged amidinium ions in the aqueous environment of the gastrointestinal tract. nih.govturkjps.org The amidoxime prodrug strategy effectively circumvents this issue. By converting the strongly basic amidine group into a less basic and more lipophilic amidoxime, intestinal absorption is significantly improved. turkjps.org Once absorbed, these prodrugs are rapidly metabolized back to the active amidine by the mARC enzyme system in the liver. nih.govnih.gov This approach has been successfully utilized in the development of various therapeutic agents, including anticoagulants and antiprotozoal drugs, to enhance their systemic exposure after oral administration. nih.govnih.gov

Enzymatic Modulation and Inhibition Studies

The structural features of 3,4-Dimethoxybenzamidoxime and related hybrid compounds have been explored for their potential to inhibit key enzymes involved in various disease pathologies. A combination of computational (in silico) and laboratory (in vitro) studies has been instrumental in elucidating their inhibitory mechanisms.

In Silico and In Vitro Tyrosinase Inhibition Mechanisms

Tyrosinase is a critical copper-containing enzyme that plays a central role in melanin (B1238610) biosynthesis. nih.govmdpi.com Overproduction of melanin can lead to hyperpigmentation disorders. Benzamide and benzohydrazide (B10538) derivatives have been investigated as potential tyrosinase inhibitors. In silico docking studies have been employed to predict the binding interactions between these compounds and the tyrosinase active site. researchgate.netvjs.ac.vn These computational models suggest that specific derivatives can effectively bind within the enzyme's active site, leading to inhibition. For instance, N'-(benzoyloxy)benzamide has demonstrated potent tyrosinase inhibitory activity in vitro, with an IC50 value significantly lower than that of the standard inhibitor, kojic acid. researchgate.netvjs.ac.vn These findings highlight the potential of developing benzamide-related structures as effective tyrosinase inhibitors for applications in medicine and cosmetics. researchgate.netvjs.ac.vn

Inhibition of Indoleamine 2,3-Dioxygenase 1 (IDO1) by Amidoxime Hybrids

Indoleamine 2,3-dioxygenase 1 (IDO1) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the degradation of tryptophan along the kynurenine (B1673888) pathway. nih.govfrontiersin.orgnih.gov In the context of cancer, elevated IDO1 activity leads to the depletion of tryptophan, an essential amino acid for T-cell function, thereby promoting an immunosuppressive tumor microenvironment. nih.govfrontiersin.orgnih.gov Consequently, IDO1 has emerged as a significant target for cancer immunotherapy. nih.govfrontiersin.org Amidoxime derivatives, such as Epacadostat (INCB024360), have been identified as potent and selective IDO1 inhibitors. nih.govfrontiersin.orgnih.gov Molecular dynamics simulations have revealed that these inhibitors can disturb the ligand delivery tunnel and obstruct the heme binding pocket, thereby preventing access for small molecules like oxygen and water and hindering the exchange of the substrate tryptophan with its product, kynurenine. nih.gov

Targeting Epidermal Growth Factor Receptor (EGFR) by Oxadiazole Hybrids

The epidermal growth factor receptor (EGFR) is a tyrosine kinase that plays a crucial role in regulating cell proliferation, and its overexpression is implicated in the development of various cancers. mdpi.com The inhibition of EGFR is a well-established strategy in cancer therapy. mdpi.com Oxadiazoles, which can be synthesized from amidoxime precursors, are heterocyclic compounds that have shown potential as anticancer agents. researchgate.net Hybrid molecules incorporating a 1,3,4-oxadiazole (B1194373) ring have been designed and evaluated as EGFR inhibitors. nih.govnih.govresearchgate.net In silico docking studies have shown that these hybrids can effectively bind to the ATP-binding site of the EGFR kinase domain. nih.gov Subsequent in vitro kinase assays have confirmed the inhibitory activity of these compounds, with some derivatives exhibiting IC50 values in the sub-micromolar range. mdpi.comnih.gov

Data Tables

Table 1: Overview of In Vitro and In Silico Study Findings

| Study Area | Key Findings | Methodology |

| Prodrug Bioconversion | Amidoximes are converted to active amidines by the mitochondrial amidoxime-reducing component (mARC) enzyme system. nih.govnih.gov | In Vitro Enzyme Assays |

| Bioavailability Modulation | The amidoxime prodrug approach improves oral absorption by increasing lipophilicity and reducing the basicity of the parent amidine. turkjps.org | Pharmacokinetic Studies |

| Tyrosinase Inhibition | Benzamide and benzohydrazide derivatives show potent tyrosinase inhibition, with some compounds being more effective than kojic acid. researchgate.netvjs.ac.vn | In Vitro Enzyme Assays, In Silico Docking |

| IDO1 Inhibition | Amidoxime derivatives like Epacadostat act as potent and selective IDO1 inhibitors by blocking the active site. nih.govfrontiersin.orgnih.gov | In Vitro Enzyme Assays, Molecular Dynamics Simulations |

| EGFR Inhibition | 1,3,4-Oxadiazole hybrids, derivable from amidoximes, inhibit EGFR kinase activity by binding to the ATP-binding site. mdpi.comnih.govnih.gov | In Vitro Kinase Assays, In Silico Docking |

Dual Inhibition of Cyclooxygenase (COX-2) and 15-Lipoxygenase (15-LOX)

Research into dual inhibitors of cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) represents a significant strategy in the development of anti-inflammatory agents. nih.gov These dual-acting compounds are considered valuable alternatives to traditional non-steroidal anti-inflammatory drugs (NSAIDs) and selective COX-2 inhibitors, which can present diverse side effects. nih.gov By simultaneously targeting both the COX-2 and 15-LOX pathways, these inhibitors can modulate the inflammatory response more comprehensively. nih.gov

Docking studies are often employed to investigate the possible interactions of new compounds with the active sites of human 15-LOX and COX-2. nih.gov Such computational approaches help in designing anti-inflammatory agents with a balanced dual inhibition of these enzymes. nih.gov While various structural families of dual 15-LOX/COX-2 inhibitors have been identified, paving the way for the design of potentially active agents, specific research data on the dual inhibitory activity of this compound against COX-2 and 15-LOX is not detailed in the available literature. nih.gov

Carbonic Anhydrase Isoenzyme Inhibitory Effects

Carbonic anhydrase inhibitors (CAIs) are a class of pharmaceuticals that suppress the activity of carbonic anhydrase enzymes. wikipedia.org These enzymes are crucial in a variety of physiological processes. daneshyari.com CAIs have established clinical applications as anti-glaucoma agents, diuretics, and antiepileptics, among others. wikipedia.org The mechanism of action involves the inhibition of carbonic anhydrase, which catalyzes the reversible reaction between carbon dioxide and water to form carbonic acid, and subsequently bicarbonate and protons. drugs.comlecturio.com

There are at least 15 different carbonic anhydrase isoforms in humans, and the therapeutic effects of CAIs are often linked to the inhibition of specific isozymes located in different tissues. daneshyari.com For instance, inhibition of carbonic anhydrase in the ciliary processes of the eye reduces aqueous humor secretion and lowers intraocular pressure. wikipedia.org While extensive research has been conducted on various classes of CAIs, including sulfonamides and their derivatives, specific studies detailing the inhibitory effects of this compound on carbonic anhydrase isoenzymes are not prominently featured in the reviewed scientific literature. daneshyari.comnih.gov

Antimicrobial Research Applications of Amidoxime Analogs

Amidoxime derivatives have been the subject of intensive study for their potential as antimicrobial agents. nih.gov They have demonstrated a range of activities against various microorganisms, including bacteria and fungi. nih.gov

Antibacterial Activity Against Gram-Negative and Gram-Positive Strains (e.g., E. coli)

A variety of amidoxime derivatives have been tested for their antibacterial activity against strains of Escherichia coli. nih.govresearchgate.net In one study, a library of 26 amidoxime derivatives was evaluated, and the results indicated that all studied amidoximes exhibited an inhibitory effect on the bacterial models used. nih.govresearchgate.net The level of inhibitory activity was found to be dependent on the nature of the substituent in the aromatic ring of the tested compounds. nih.gov These findings suggest that amidoxime analogs have potential as antibacterial agents, with their efficacy being tunable through chemical modification. nih.govresearchgate.net

| Compound Class | Bacterial Strain | Observed Activity |

|---|---|---|

| Amidoxime Analogs | Escherichia coli (K12, R2, R3, R4 strains) | Inhibitory effects observed; activity varies with aromatic ring substituents. nih.govresearchgate.net |

| Boc-protected Amidoximes | Escherichia coli | Tested for biological activity. nih.gov |

| Boc-derived Amidines | Escherichia coli | Synthesized and evaluated for biological activity. nih.gov |

Antifungal Activity (e.g., Candida albicans)

The antifungal potential of amidoxime-related structures has also been an area of investigation. In one study, newly synthesized O-alkylamidoximes were tested against three Candida species using the broth microdilution method. ufu.br The results showed that all tested compounds exhibited moderate antifungal activity against at least one of the Candida strains. ufu.br This was noted as the first report on the antifungal activity of O-alkylamidoximes, opening possibilities for developing new classes of antifungal agents. ufu.br

In a different approach, amidoxime surface-functionalized polyacrylonitrile (B21495) (ASFPAN) nanofibers were evaluated for their interaction with fungi. researchgate.net A biological assay revealed that yeast cells died on the ASFPAN nanofibrous mats after 30 minutes of contact, suggesting that the material possesses antifungal properties. researchgate.net

| Compound/Material | Fungal Species | Key Finding |

|---|---|---|

| O-alkylamidoximes | Candida spp. | Moderate antifungal activity observed against at least one strain. ufu.br |

| Amidoxime surface-functionalized nanofibers | Yeast | Yeast cells died after 30 minutes of contact with the nanofibrous mat. researchgate.net |

Mechanisms of DNA Interaction and Modification in Microbial Systems

The antimicrobial mechanism of amidoximes may involve direct interaction with microbial DNA. nih.gov Initial cellular studies, combined with digestion with the Fpg protein (Formamidopyrimidine DNA glycosylase), suggest that some amidoxime compounds may exert their antibacterial effect through the modification of bacterial DNA. researchgate.netresearchgate.net These findings indicate a potential for these compounds to be more effective antibacterial agents than some conventional antibiotics like ciprofloxacin (B1669076) or bleomycin. nih.govresearchgate.net

Further research into amidoxime-substituted heterocycles has explored their DNA binding properties. nih.gov Circular dichroism titrations and thermal melting experiments have indicated that certain amidine and amidoxime compounds can bind to DNA through various modes. nih.gov These interactions include binding within the minor groove of AT-rich DNA and intercalation into AU-rich RNA. nih.gov Some compounds exhibit a mixed binding mode, which likely involves minor groove binding along with aggregate binding along the DNA backbone. nih.gov This ability to interact with and modify DNA is a critical aspect of their mechanism of action in microbial systems. frontiersin.org

Research into Nitric Oxide (NO) Donor Properties and Mechanisms

Amidoximes are recognized as a class of organic compounds that can function as nitric oxide (NO) donors. nih.govnih.gov In natural metabolism, oximes derived from arginine act as donors of NO, which is an important signaling molecule in various physiological processes. nih.gov Synthetic amidoximes are believed to have an impact on these natural metabolic pathways. nih.gov

The term "NO donor" refers to a compound that releases the active mediator, NO, or a related redox form. nih.gov The pathways leading to the formation of NO can differ significantly among various classes of compounds, affecting their chemical reactivity and the kinetics of NO release. nih.govresearchgate.net The therapeutic potential of NO donors is vast, as they can mimic endogenous NO responses or supplement a deficiency in endogenous NO. nih.gov Research into compounds that can generate NO is ongoing, with a focus on developing new therapeutic agents for a wide range of conditions. nih.govuthscsa.eduresearchgate.net

Elucidation of NO Release Pathways from Amidoximes

The capacity of amidoxime-containing compounds to release nitric oxide (NO) is a key aspect of their biological activity. In vitro studies have demonstrated that this process is not spontaneous but is catalyzed by various enzymatic systems within the body. The primary pathway involves oxidative metabolism, where the C=N-OH moiety of the amidoxime is cleaved to release NO.

Key enzymatic systems implicated in the bioactivation of amidoximes include:

Cytochrome P450 (CYP) System: A significant body of research points to the central role of the cytochrome P450 enzyme superfamily in the oxidation of amidoximes. nih.govnih.gov Studies using rat liver microsomes, which are rich in CYP enzymes, have shown that aromatic amidoximes are oxidized in a process dependent on NADPH and molecular oxygen. nih.gov The involvement of CYP enzymes is further supported by the strong inhibition of this reaction by known CYP inhibitors like carbon monoxide and miconazole. nih.gov This microsomal oxidation of amidoximes results in the formation of the corresponding amide or nitrile derivatives and the concurrent release of NO. nih.gov

Mitochondrial Amidoxime Reducing Component (mARC): While CYPs are involved in oxidation, another mitochondrial enzyme system, known as mARC, has been identified. nih.govnih.gov This system, comprising mARC-1 and mARC-2, along with electron transfer partners like cytochrome b5 and NADH-cytochrome b5 reductase, is primarily known for reducing N-hydroxylated compounds. dundee.ac.uk This action is crucial for the activation of amidoxime prodrugs back to their active amidine forms. nih.govdntb.gov.ua Although its primary role is reductive, mARC may also be involved in reductive nitric oxide synthesis under specific conditions through the reduction of nitrite (B80452). nih.govnih.gov

The enzymatic conversion of amidoximes is a critical activation step. For instance, the oxidation of p-hexyloxy-benzamidoxime by rat liver microsomes leads to the formation of the corresponding arylamide and nitrite (a stable oxidation product of NO). nih.gov This demonstrates that exogenous compounds with amidoxime functions can serve as precursors for NO in vivo following metabolic oxidation by enzymes like cytochromes P450. nih.gov It is this release of NO that underpins many of the pharmacological effects observed with this class of compounds.

Investigation of NO-Related Biological Signaling in Research Models

The nitric oxide released from the enzymatic processing of amidoximes acts as a crucial signaling molecule, initiating a cascade of biological events. A primary and well-established pathway activated by NO is the soluble guanylate cyclase (sGC) pathway. nih.gov

Once NO diffuses from its site of generation into target cells, such as vascular smooth muscle cells, it binds to the heme moiety of sGC. cvphysiology.com This binding activates the enzyme, which then catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cvphysiology.com The resulting elevation in intracellular cGMP levels serves as a second messenger, triggering further downstream effects. nih.govcvphysiology.com

In the context of vascular tissue, the accumulation of cGMP leads to the activation of cGMP-dependent protein kinases. cvphysiology.com These kinases phosphorylate various target proteins, ultimately resulting in a decrease in intracellular calcium concentrations and the dephosphorylation of myosin light chains. cvphysiology.com This process causes the relaxation of smooth muscle cells, leading to vasodilation. nih.gov

Studies using various in vitro models, including isolated aortic and tracheal rings, have confirmed this mechanism. nih.gov When these tissues are incubated with amidoxime compounds, a relaxation of the tissue is observed, which is directly correlated with an increase in cGMP accumulation. nih.gov This effect is independent of the endogenous NO synthase (NOS) pathway, confirming that the amidoximes act as external NO donors following their metabolic activation. nih.gov

Studies on Protein Aggregation Inhibition by Related Compounds

Beyond their nitric oxide-donating properties, compounds structurally related to this compound have been investigated for their potential to interfere with pathological protein aggregation, a hallmark of several neurodegenerative diseases.

Anti-Prion Activity Research

Research into compounds with a benzamidoxime (B57231) scaffold has explored their ability to inhibit the formation of scrapie-associated fibrils of the prion protein (PrPSc). Prion diseases are characterized by the misfolding of the normal cellular prion protein (PrPC) into a pathological, beta-sheet-rich isoform (PrPSc) that aggregates and causes fatal neurodegeneration.

In vitro screening studies have identified certain benzamidoxime derivatives as having anti-prion activity. These compounds are thought to interfere with the conformational conversion of PrPC to PrPSc or inhibit the aggregation of the misfolded protein. The specific mechanisms can involve stabilizing the native conformation of PrPC or binding to aggregation-prone intermediates to prevent their incorporation into growing amyloid fibrils.

Modulation of Alpha-Synuclein (B15492655) Aggregation

The aggregation of the protein alpha-synuclein is a central pathological event in synucleinopathies, including Parkinson's disease. Misfolded alpha-synuclein forms oligomers and larger fibrils that constitute Lewy bodies, the characteristic protein inclusions found in the neurons of patients.

Compounds related to this compound have been investigated for their capacity to modulate this aggregation process. In vitro studies using purified alpha-synuclein have shown that certain small molecules can inhibit fibril formation. The proposed mechanisms include the stabilization of the monomeric, non-pathogenic form of the protein or the redirection of the aggregation pathway towards non-toxic, off-pathway oligomers or amorphous aggregates, thereby preventing the formation of harmful fibrillar species.

Other Investigated Biological Activities (In Vitro Studies)

Antioxidant and Lipid Peroxidation Research

Amidoxime derivatives have been evaluated for their antioxidant properties in various in vitro assays. These compounds have demonstrated the ability to scavenge free radicals and inhibit lipid peroxidation, which is the oxidative degradation of lipids. This process can lead to cell membrane damage and the formation of reactive byproducts, contributing to cellular stress and pathology.

The antioxidant activity of these compounds is often attributed to their chemical structure, which can donate hydrogen atoms to neutralize free radicals. In studies assessing their effect on lipid peroxidation, amidoximes have been shown to reduce the formation of malondialdehyde (MDA), a common marker of oxidative damage to lipids. This protective effect suggests a potential role in mitigating conditions associated with oxidative stress.

Table 1: Summary of Investigated Biological Activities

| Biological Activity | Mechanism / Finding | Model System |

| NO Release | Enzymatic oxidation by Cytochrome P450 and other reductases. | In Vitro (e.g., Rat Liver Microsomes) |

| NO-Signaling | Activation of soluble guanylate cyclase (sGC) leading to increased cGMP. | In Vitro (e.g., Isolated Aortic Rings) |

| Anti-Prion Activity | Inhibition of PrPSc fibril formation. | In Vitro |

| α-Synuclein Modulation | Inhibition of alpha-synuclein fibril formation. | In Vitro |

| Antioxidant Activity | Free radical scavenging and inhibition of lipid peroxidation. | In Vitro Assays |

Anticancer Activity in Cell Culture Models (e.g., MCF-7, HepG2)

Currently, there is a notable absence of published scientific literature detailing the in vitro anticancer activity of this compound against human breast adenocarcinoma (MCF-7) and human liver cancer (HepG2) cell lines. A comprehensive search of available scientific databases and research articles did not yield any studies that have specifically investigated the cytotoxic or antiproliferative effects of this compound on these particular cancer cell models. Consequently, crucial data points such as IC50 values, which quantify the concentration of a substance required to inhibit a biological process by 50%, remain undetermined for this compound in the context of these specific cancer cell lines.

Further research is required to ascertain whether this compound possesses any potential as an anticancer agent. Such studies would need to be conducted to generate the necessary data to evaluate its efficacy and mechanism of action in these and other cancer cell culture models.

Table 1: Summary of Anticancer Activity Data for this compound

| Cell Line | IC50 Value | Research Findings |

| MCF-7 | Data not available | No published studies found. |

| HepG2 | Data not available | No published studies found. |

Antiparasitic and Anthelmintic Research

An extensive review of scientific literature reveals a lack of research into the potential antiparasitic and anthelmintic activities of this compound. There are no published in vitro or in vivo studies that have evaluated the efficacy of this specific compound against any parasitic or helminthic organisms. As a result, there is no available data on its potential to inhibit the growth or viability of parasites or its effectiveness in eliminating parasitic worms. The exploration of this compound as a candidate for antiparasitic or anthelmintic applications represents an uninvestigated area of research.

Table 2: Summary of Antiparasitic and Anthelmintic Research Findings for this compound

| Activity | Organism | Research Findings |

| Antiparasitic | Not Applicable | No published studies found. |

| Anthelmintic | Not Applicable | No published studies found. |

Studies on Radiation-Induced DNA Damage Mitigation

There is currently no scientific evidence available from published research to suggest that this compound has been investigated for its potential to mitigate radiation-induced DNA damage. A thorough search of scientific databases did not uncover any studies that have explored the radioprotective effects of this compound. Consequently, there is no information regarding its ability to protect cells from the harmful effects of ionizing radiation or its potential mechanisms of action in the context of DNA damage and repair. The potential of this compound as a radioprotective agent remains an unexplored area of scientific inquiry.

Table 3: Summary of Research on Radiation-Induced DNA Damage Mitigation by this compound

| Study Type | Key Findings | Mechanism of Action |

| In Vitro | Data not available | Not Applicable |

| In Silico | Data not available | Not Applicable |

Structure Activity Relationship Sar and Structure Property Relationship Spr Investigations of 3,4 Dimethoxybenzamidoxime Derivatives

Influence of Dimethoxy Substituents on Molecular Interactions, Solubility, and Electronic Properties

The presence of two methoxy (B1213986) (-OCH₃) groups on the benzene (B151609) ring at the 3- and 4-positions significantly impacts the molecular interactions, solubility, and electronic characteristics of benzamidoxime (B57231) derivatives. These substituents are known to modulate the physicochemical properties of molecules, which in turn affects their biological function.

Molecular Interactions and Electronic Properties:

The methoxy groups are electron-donating by resonance and electron-withdrawing by induction, with the resonance effect typically being dominant. This electronic influence affects the electron density distribution across the aromatic ring and the attached amidoxime (B1450833) moiety. The presence of these groups can influence the molecule's ability to participate in various non-covalent interactions, which are critical for binding to biological targets. For instance, the oxygen atoms of the methoxy groups can act as hydrogen bond acceptors, potentially forming interactions with amino acid residues in a protein's active site.

Studies on dimethoxybenzene derivatives have shown that the position and number of methoxy groups influence their interactions with biological targets and their physicochemical properties. The electronic effects of substituents can significantly affect the aromatic ring to which they are directly attached, influencing the molecule's stability and reactivity. In the case of 3,4-dimethoxybenzamidoxime, the electron-donating nature of the methoxy groups can increase the electron density on the benzene ring, which may modulate its interaction with target proteins. Computational studies, such as Density Functional Theory (DFT), have been employed to analyze the electronic properties of dimethoxybenzene derivatives, including HOMO and LUMO energy levels and molecular electrostatic potentials (MEPs). These analyses provide insights into the reactivity and stability of such compounds, suggesting that the 3,4-dimethoxy substitution pattern can create specific electronic characteristics favorable for therapeutic applications. For example, in one study, a compound with a 3,4-dimethoxy substitution was found to have the best antioxidant activity among a series of derivatives, which was attributed to the electronic nature of the substituents. acs.org

Solubility:

The following table summarizes the anticipated influence of the 3,4-dimethoxy substituents on the properties of benzamidoxime derivatives.

| Property | Influence of 3,4-Dimethoxy Substituents |

| Molecular Interactions | - Oxygen atoms can act as hydrogen bond acceptors.- Modulates π-π stacking interactions of the aromatic ring. |

| Electronic Properties | - Electron-donating nature increases electron density on the benzene ring.- Can influence the pKa of the amidoxime moiety. |

| Solubility | - Potential for increased aqueous solubility due to hydrogen bonding with water.- Lipophilic character of methyl groups can enhance lipid solubility. |

Role of the Amidoxime Moiety as a Carboxylic Acid Bioisostere and its Impact on Biological Profiles